Estromustine

Catalog No.
S527463
CAS No.
62899-40-5
M.F
C23H29Cl2NO3
M. Wt
438.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estromustine

CAS Number

62899-40-5

Product Name

Estromustine

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate

Molecular Formula

C23H29Cl2NO3

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1

InChI Key

AXWYROHIFVWHMR-UGTOYMOASA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl

Solubility

Soluble in DMSO

Synonyms

estromustine, estrone 17 beta-3-N-bis(2-chloroethyl)carbamate, Leo 271 f

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl

Description

The exact mass of the compound Estromustine is 437.1524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tumor effects

Estromustine possesses several properties that could be beneficial in prostate cancer treatment. It can:

  • Inhibit DNA synthesis: Estromustine acts as a cytostatic agent, meaning it disrupts cell division by interfering with DNA synthesis. This can slow down the growth and proliferation of prostate cancer cells [].
  • Disrupt microtubule assembly: Microtubules are essential for cell division. Estromustine can interfere with the formation of these structures, further hindering cancer cell growth [].

Androgen Deprivation Therapy (ADT) Adjunct

Prostate cancer cells often rely on male hormones (androgens) for growth. Androgen Deprivation Therapy (ADT) aims to lower androgen levels. Estromustine might offer additional benefits when combined with ADT:

  • Estrogen-like effects: Estromustine has a weak estrogenic effect. This could help suppress testosterone production in the testes, further reducing androgen levels and potentially enhancing the effectiveness of ADT [].

Combination therapy

Research suggests that Estromustine might be more effective when combined with other cancer therapies:

  • Synergy with chemotherapeutic agents: Studies have explored the potential synergy between Estromustine and certain chemotherapy drugs, such as docetaxel. This combination might improve treatment outcomes compared to either therapy alone [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Exact Mass

437.1524

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2081L03TME

Wikipedia

Estromustine

Dates

Modify: 2023-08-15
1: Daehlin L, Damber JE, Selstam G, Bergman B. Effects of human chorionic gonadotrophin, oestradiol and estromustine on testicular blood flow in hypophysectomized rats. Int J Androl. 1985 Feb;8(1):58-68. PubMed PMID: 3997272.
2: Gunnarsson PO, Andersson SB, Sandberg AA, Ellman M. Accumulation of estramustine and estromustine in adipose tissue of rats and humans. Cancer Chemother Pharmacol. 1991;28(5):361-4. PubMed PMID: 1914079.
3: Edman K, Svensson L, Eriksson B, Gunnarsson PO. Determination of estramustine phosphate and its metabolites estromustine, estramustine, estrone and estradiol in human plasma by liquid chromatography with fluorescence detection and gas chromatography with nitrogen-phosphorus and mass spectrometric detection. J Chromatogr B Biomed Sci Appl. 2000 Feb 11;738(2):267-79. PubMed PMID: 10718645.
4: Norlén BJ, Andersson SB, Björk P, Gunnarsson PO, Fritjofsson A. Uptake of estramustine phosphate (estracyt) metabolites in prostatic cancer. J Urol. 1988 Nov;140(5):1058-62. PubMed PMID: 3172360.
5: Daehlin L. On the effects of oestrogen in the male. Some effects of different oestrogenic substances in rats and men with prostatic carcinoma. Scand J Urol Nephrol Suppl. 1985;91:1-44. PubMed PMID: 3868029.
6: Gunnarsson PO, Davidsson T, Andersson SB, Backman C, Johansson SA. Impairment of estramustine phosphate absorption by concurrent intake of milk and food. Eur J Clin Pharmacol. 1990;38(2):189-93. PubMed PMID: 2338118.
7: Breda M, Basileo G, James CA. Simultaneous determination of estramustine phosphate and its four metabolites in human plasma by liquid chromatography-ionspray mass spectrometry. Biomed Chromatogr. 2004 Jun;18(5):293-301. PubMed PMID: 15236437.
8: Gunnarsson PO, Andersson SB, Johansson SA, Nilsson T, Plym-Forshell G. Pharmacokinetics of estramustine phosphate (Estracyt) in prostatic cancer patients. Eur J Clin Pharmacol. 1984;26(1):113-9. PubMed PMID: 6714283.
9: Wang LG, Liu XM, Kreis W, Budman DR. Androgen antagonistic effect of estramustine phosphate (EMP) metabolites on wild-type and mutated androgen receptor. Biochem Pharmacol. 1998 May 1;55(9):1427-33. PubMed PMID: 10076535.
10: Yamanaka H, Imai K, Suzuki T, Yuasa H, Takahashi E. [Estracyt (estradiol-nitrogen mustard complex)--estramustine binding protein and its specificity]. Gan To Kagaku Ryoho. 1984 Oct;11(10):2106-14. Japanese. PubMed PMID: 6486830.
11: Daehlin L, Södergård R, Damber JE. Relative affinities of estramustine phosphate metabolites to the cytosol oestrogen receptor of rat testis. Scand J Clin Lab Invest. 1986 Apr;46(2):159-62. PubMed PMID: 3715367.
12: Björk P, Borg A, Fernö M, Nilsson S. Expression and partial characterization of estramustine-binding protein (EMBP) in human breast cancer and malignant melanoma. Anticancer Res. 1991 May-Jun;11(3):1173-82. PubMed PMID: 1888147.
13: Björk P, Jönsson U, Andrén-Sandberg A. Binding sites for the cytotoxic metabolites of estramustine phosphate (Estracyt) in rat and human pancreas that are distinct from pancreatic estrogen-binding protein. Pancreas. 1991 Jan;6(1):77-89. PubMed PMID: 1994382.
14: Dixon R, Brooks M, Gill G. Estramustine phosphate: plasma concentrations of its metabolites following oral administration to man, rat and dog. Res Commun Chem Pathol Pharmacol. 1980 Jan;27(1):17-29. PubMed PMID: 7360997.
15: Batra S, Karlsson R, Witt L. Potentiation by estramustine of the cytotoxic effect of vinblastine and doxorubicin in prostatic tumor cells. Int J Cancer. 1996 Nov 27;68(5):644-9. PubMed PMID: 8938148.
16: Bergenheim AT, Gunnarsson PO, Edman K, von Schoultz E, Hariz MI, Henriksson R. Uptake and retention of estramustine and the presence of estramustine binding protein in malignant brain tumours in humans. Br J Cancer. 1993 Feb;67(2):358-61. PubMed PMID: 8431366; PubMed Central PMCID: PMC1968176.
17: Yamanaka H, Shida K. [Pharmacology and metabolism of a new therapeutic drug for prostatic cancer "Estracyt"]. Gan To Kagaku Ryoho. 1984 Mar;11(3):537-44. Japanese. PubMed PMID: 6422861.
18: Forsgren B, Björk P, Carlström K, Gustafsson JA, Pousette A, Högberg B. The presence in rat and human prostate of proteins that bind steroid-cytostatic complexes. Prog Clin Biol Res. 1981;75A:391-407. PubMed PMID: 7339627.
19: Punzi JS, Duax WL, Strong P, Griffin JF, Flocco MM, Zacharias DE, Carrell HL, Tew KD, Glusker JP. Molecular conformation of estramustine and two analogues. Mol Pharmacol. 1992 Mar;41(3):569-76. PubMed PMID: 1545778.
20: Björk P, Isaacs JT, Hartley-Asp B. Estramustine binding protein (EMBP) in rat R3327 Dunning tumors: partial characterization and effect of hormonal withdrawal, hormonal replacement, and cytotoxic treatment on its expression. Prostate. 1991;18(3):181-200. PubMed PMID: 2020618.

Explore Compound Types